![molecular formula C10H13NO3S B1478655 1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazin-2,2-dioxid CAS No. 2092798-59-7](/img/structure/B1478655.png)

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazin-2,2-dioxid

Übersicht

Beschreibung

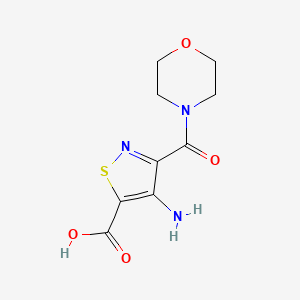

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Es wurde berichtet, dass das Benzothiadiazindioxid-Ringsystem antimikrobielle Eigenschaften aufweist. Das Vorhandensein verschiedener funktioneller Gruppen kann diese Aktivität signifikant beeinflussen. So haben beispielsweise Halogruppen an den Positionen 7 und 8 des Rings aktive Verbindungen ergeben. Dies deutet darauf hin, dass Derivate von 1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazin-2,2-dioxid potente antimikrobielle Wirkstoffe sein könnten, die möglicherweise gegen eine Reihe von bakteriellen und Pilzpathogenen wirksam sind .

Antiviren-Anwendungen

Die Forschung hat gezeigt, dass bestimmte 1,2,4-Benzothiadiazin-1,1-dioxide antivirale Fähigkeiten besitzen. Dies ist besonders relevant bei der Suche nach neuen Behandlungen für Virusinfektionen, bei denen die Modifikation des Benzothiadiazindioxid-Kerns zur Entwicklung neuer antiviraler Medikamente führen könnte .

Antihypertensive Wirkungen

Eines der Hauptinteressen für den Benzothiadiazindioxid-Ring liegt in der Entwicklung von Antihypertensiva. Die Variationen in den 3-Substituenten standen im Fokus der Forscher, die darauf abzielten, die biologische Aktivität zu verbessern, was impliziert, dass this compound so angepasst werden könnte, dass seine Wirksamkeit als Antihypertensivum verbessert wird .

Antidiabetisches Potenzial

Das Gerüst wurde auch auf seine antidiabetischen Eigenschaften untersucht. Anpassungen der funktionellen Gruppen, die an den Benzothiadiazindioxid-Ring gebunden sind, könnten zur Entdeckung neuer antidiabetischer Medikamente führen, die helfen, den Blutzuckerspiegel bei Patienten mit Diabetes zu kontrollieren .

Krebsforschung

Die Benzothiadiazindioxid-Struktur hat sich in der Krebsforschung als vielversprechend erwiesen. Ihre Fähigkeit zur Modifikation bedeutet, dass sie so konzipiert werden könnte, dass sie gezielt Krebszellen angreift, was möglicherweise zur Entwicklung gezielter Krebstherapien führt .

KATP-Kanal-Aktivierung

Verbindungen, die auf dem Benzothiadiazindioxid-Ring basieren, wurden synthetisiert und als Aktivatoren von KATP-Kanälen getestet. Diese Kanäle spielen eine entscheidende Rolle bei der Regulierung der Insulinsekretion und dem kardiovaskulären Schutz. Die aktivste Verbindung in dieser Kategorie erwies sich in vivo als signifikant, was darauf hindeutet, dass Derivate unserer interessierenden Verbindung als effektive KATP-Kanal-Aktivatoren dienen könnten .

AMPA-Rezeptor-Modulation

Die gleiche Klasse von Verbindungen wurde verwendet, um Aktivatoren von AMPA-Rezeptoren zu erzeugen, die bei der synaptischen Übertragung und Plastizität im Gehirn wichtig sind. Dies deutet auf mögliche Anwendungen in der Neurologie hin, insbesondere bei der Behandlung von Erkrankungen wie Epilepsie und neurodegenerativen Erkrankungen .

Hemmung der RNA-Polymerase

Ein Derivat des Benzothiadiazindioxid-Rings, insbesondere 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-chinolin-dion, wurde als Hemmer des RNA-abhängigen RNA-Polymerase-Enzyms beschrieben. Dieses Enzym ist für die Replikation von Viren wie Hepatitis C entscheidend, was darauf hindeutet, dass unsere Verbindung zu einem antiviralen Mittel entwickelt werden könnte, das auf RNA-Viren abzielt .

Wirkmechanismus

Target of Action

The primary targets of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic status to the electrical activity of the cell membrane.

Mode of Action

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide interacts with its targets by acting as an activator . It binds to the AMPA receptors and KATP channels, leading to their activation. This results in increased potassium efflux in the case of KATP channels, and increased sodium and calcium influx in the case of AMPA receptors.

Biochemical Pathways

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects several biochemical pathways. The activation of AMPA receptors leads to an increase in intracellular calcium levels, which can affect various calcium-dependent signaling pathways. The activation of KATP channels leads to hyperpolarization of the cell membrane, which can affect various signaling pathways related to membrane potential .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Result of Action

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can have various molecular and cellular effects. For example, it can lead to changes in intracellular calcium levels, membrane potential, and various signaling pathways. These changes can have various effects on cell function, depending on the specific cell type and context .

Action Environment

The action of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and activity. In addition, the presence of other molecules in the environment can affect its binding to its targets and its subsequent effects .

Biochemische Analyse

Biochemical Properties

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including KATP channels and AMPA receptors . The interaction with KATP channels, which are found in pancreatic endocrine tissue and vascular smooth muscle tissue, leads to the inhibition of insulin release from pancreatic B cells . Additionally, its interaction with AMPA receptors modulates synaptic transmission in the central nervous system .

Cellular Effects

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with KATP channels affects insulin secretion in pancreatic cells, while its modulation of AMPA receptors impacts neuronal signaling . These interactions can lead to changes in cellular metabolism and gene expression, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide involves binding interactions with specific biomolecules. It acts as a KATP channel activator, leading to the inhibition of insulin release from pancreatic B cells . Additionally, it modulates AMPA receptors, influencing synaptic transmission in neurons . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of insulin secretion and neuronal signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with KATP channels and AMPA receptors influences metabolic pathways related to insulin secretion and neuronal signaling . These interactions can lead to changes in metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific target sites to exert its activity .

Subcellular Localization

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is localized in specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with enzymes and receptors . These interactions are essential for the compound’s biochemical effects, as they determine its accessibility to target biomolecules .

Eigenschaften

IUPAC Name |

1-ethyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZJTXAGZYYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)